molecular formula C11H19ClN2 B1430731 (3-Methyl-1-phenylbutan-2-yl)hydrazine hydrochloride CAS No. 1803596-17-9

(3-Methyl-1-phenylbutan-2-yl)hydrazine hydrochloride

Cat. No.: B1430731
CAS No.: 1803596-17-9
M. Wt: 214.73 g/mol
InChI Key: KKEPFXPXALUFCO-UHFFFAOYSA-N
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Description

(3-Methyl-1-phenylbutan-2-yl)hydrazine hydrochloride is a chemical compound with the molecular formula C₁₂H₂₄N₂Cl. It is a derivative of hydrazine, which is a well-known reducing agent and a building block in organic synthesis. This compound features a phenyl group attached to a butan-2-yl chain with a methyl group at the third carbon and a hydrazine group at the second carbon, forming a hydrochloride salt.

Synthetic Routes and Reaction Conditions:

  • Hydrazine Derivatives Synthesis: The compound can be synthesized by reacting (3-methyl-1-phenylbutan-2-one) with hydrazine hydrate in an acidic medium. The reaction typically involves refluxing the mixture for several hours to ensure complete conversion.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and control reaction conditions. The use of catalysts such as acids or bases can also be employed to improve yield and purity.

Types of Reactions:

  • Oxidation: The hydrazine group can be oxidized to form various nitrogen-containing compounds, such as nitroso derivatives.

  • Reduction: The compound can act as a reducing agent in reactions, reducing other compounds to simpler forms.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, nitrous acid, and potassium permanganate.

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Electrophiles such as bromine and acyl chlorides are used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives, oximes, and other nitrogen oxides.

  • Reduction: Amine derivatives and other reduced forms.

  • Substitution: Brominated or acylated derivatives of the phenyl group.

Scientific Research Applications

(3-Methyl-1-phenylbutan-2-yl)hydrazine hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing compounds.

  • Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (3-Methyl-1-phenylbutan-2-yl)hydrazine hydrochloride exerts its effects depends on its specific application. In organic synthesis, it typically acts as a nucleophile or a reducing agent. The hydrazine group can attack electrophilic centers, leading to the formation of new bonds. In biochemical assays, it may interact with enzymes or other biomolecules, affecting their activity.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.

  • Biomolecules: It can interact with proteins, nucleic acids, and other biomolecules, affecting their function.

Comparison with Similar Compounds

  • Phenylhydrazine: A simpler hydrazine derivative with a phenyl group.

  • Hydrazobenzene: A compound with two phenyl groups attached to a hydrazine moiety.

Properties

IUPAC Name

(3-methyl-1-phenylbutan-2-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.ClH/c1-9(2)11(13-12)8-10-6-4-3-5-7-10;/h3-7,9,11,13H,8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEPFXPXALUFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC=CC=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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